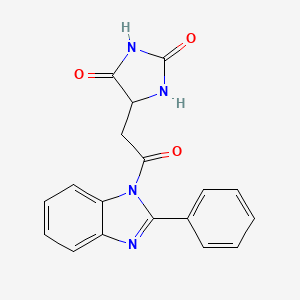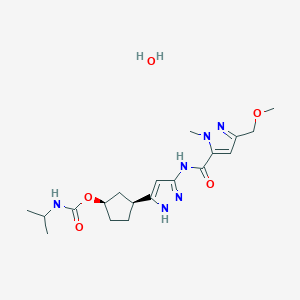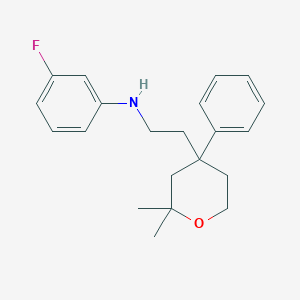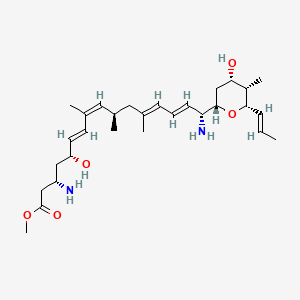![molecular formula C47H57N3O10S2 B12375411 5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B12375411.png)
5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid is a complex organic molecule It is characterized by its intricate structure, which includes multiple chiral centers, a sulfooxy group, and a xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Cyclopenta[a]phenanthrene Core: This step involves the cyclization of a suitable precursor to form the tetradecahydro-1H-cyclopenta[a]phenanthrene core. This reaction typically requires a strong acid catalyst and elevated temperatures.
Introduction of the Sulfooxy Group: The sulfooxy group is introduced via a sulfonation reaction, using reagents such as sulfur trioxide or chlorosulfonic acid.
Attachment of the Pentanoyl Group: This step involves the acylation of the core structure with a pentanoyl chloride derivative, in the presence of a base such as pyridine.
Formation of the Xanthene Moiety: The xanthene moiety is synthesized separately and then coupled to the main structure via a condensation reaction.
Final Assembly: The final steps involve the coupling of the various fragments under mild conditions, using reagents such as carbodiimides for amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The sulfooxy group can be oxidized to form sulfonic acids.
Reduction: The carbonyl groups in the xanthene moiety can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its complex structure and functional groups suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in fields such as electronics, photonics, and nanotechnology.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfooxy group and xanthene moiety are key functional groups that facilitate these interactions. The compound can modulate the activity of its targets by binding to their active sites or altering their conformation.
Comparison with Similar Compounds
Similar Compounds
- 5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
- This compound
Uniqueness
The uniqueness of this compound lies in its complex structure, which includes multiple chiral centers and functional groups. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C47H57N3O10S2 |
|---|---|
Molecular Weight |
888.1 g/mol |
IUPAC Name |
5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C47H57N3O10S2/c1-26(37-13-14-38-33-9-5-27-22-31(60-62(56,57)58)16-18-46(27,2)39(33)17-19-47(37,38)3)4-15-42(53)48-20-21-49-45(61)50-28-6-10-32(36(23-28)44(54)55)43-34-11-7-29(51)24-40(34)59-41-25-30(52)8-12-35(41)43/h6-8,10-12,23-27,31,33,37-39,51H,4-5,9,13-22H2,1-3H3,(H,48,53)(H,54,55)(H2,49,50,61)(H,56,57,58)/t26-,27-,31-,33+,37-,38+,39+,46+,47-/m1/s1 |
InChI Key |
GPEMXWSXMAGAOE-SRYZESSDSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)[C@H]5CC[C@@H]6[C@@]5(CC[C@H]7[C@H]6CC[C@H]8[C@@]7(CC[C@H](C8)OS(=O)(=O)O)C)C |
Canonical SMILES |
CC(CCC(=O)NCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C5CCC6C5(CCC7C6CCC8C7(CCC(C8)OS(=O)(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


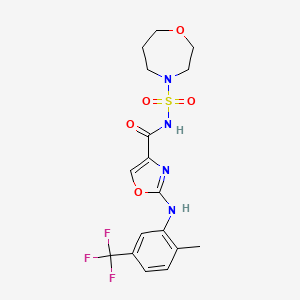
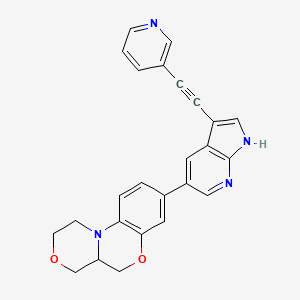

![(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N,3-bis(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B12375358.png)
![2-[(2-phenylphenyl)methylsulfanyl]-5-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazole](/img/structure/B12375359.png)

![D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin](/img/structure/B12375363.png)
![dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate](/img/structure/B12375371.png)


